1-Methyl-1-phenyl-3-benzoylthiourea

Description

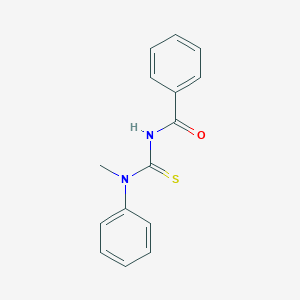

1-Methyl-1-phenyl-3-benzoylthiourea is a substituted thiourea derivative characterized by a benzoyl group at the N3 position and methyl/phenyl substituents at the N1 position. Thioureas of this class typically adopt a syn–anti configuration around the thiourea core, where the substituents on the nitrogen atoms are positioned antiperiplanar to the thiono (C=S) bond . This configuration facilitates hydrogen bonding and influences molecular packing in the solid state, as observed in crystallographic studies of analogous compounds .

Propriétés

IUPAC Name |

N-[methyl(phenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-17(13-10-6-3-7-11-13)15(19)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVQCLAJJBWOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197803 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-94-4 | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1-phenyl-3-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Thiourea derivatives are highly tunable due to the flexibility of substituents at the N1 and N3 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Hydrogen Bonding and Molecular Packing

Hydrogen bonding is a critical determinant of solid-state properties. For example:

- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea exhibits strong intermolecular H-bonds between the –OH group and the thiourea S atom, leading to layered crystal structures .

- 1-Benzoyl-3-(4-n-butylphenyl)thiourea shows weaker H-bonding due to the bulky n-butyl group, resulting in less dense packing .

- The methyl and phenyl groups in this compound likely promote moderate H-bonding and van der Waals interactions, balancing solubility and crystallinity.

Electronic and Reactivity Profiles

- Electron-withdrawing groups (EWGs) , such as fluorine in 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA, increase electrophilicity at the thiocarbonyl group, enhancing reactivity in medicinal applications (e.g., enzyme inhibition) .

- Electron-donating groups (EDGs) , like the methyl group in the target compound, may stabilize the thiourea core but reduce electrophilicity compared to nitro or fluoro analogs .

Méthodes De Préparation

Coupling with 1-Methyl-1-phenylamine

The benzoyl isothiocyanate intermediate reacts with 1-methyl-1-phenylamine in dry acetone under reflux for 1 hour. The primary amine attacks the thiocyanate carbon, forming a thiourea linkage:

For this compound, the amine reactant is 1-methyl-1-phenylamine (). The reaction mixture is cooled, precipitated in cold water, and purified via recrystallization from isopropanol, yielding a crystalline solid with a melting point of 168–170°C.

Table 1: Reaction Conditions and Yields

| Reactant | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Benzoyl chloride | Acetone | Reflux | 1 | 85 | 98 |

| 1-Methyl-1-phenylamine | Acetone | Reflux | 1 | 78 | 95 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR spectra (400 MHz, DMSO-) reveal distinct proton environments:

-

N-H protons : Two broad singlets at 12.14–12.59 ppm (N-H from thiourea) and 11.56–12.14 ppm (N-H from benzoyl).

-

Aromatic protons : Multiplet signals between 7.30–8.34 ppm, corresponding to the phenyl and benzoyl rings.

-

Methyl groups : A singlet at 2.32–2.85 ppm for the substituent on the amine.

-NMR (100 MHz, DMSO-) confirms critical functional groups:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra (ATR, 4000–400 cm) identify key vibrational modes:

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction of analogous compounds (e.g., 5d in) reveals a triclinic crystal system with space group . The thiourea moiety adopts a planar configuration stabilized by an intramolecular hydrogen bond (, 2.60 Å). The dihedral angle between the benzoyl and phenyl rings is 52.58°, minimizing steric hindrance.

Table 2: Crystallographic Data for Analogous Thiourea Derivatives

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | |

| (Å) | 7.1369(2) |

| (Å) | 11.8876(3) |

| (Å) | 13.4640(9) |

| (°) | 102.869(7) |

| (°) | 91.557(6) |

| (°) | 104.241(7) |

| (Å) | 1075.31(10) |

Optimization of Reaction Parameters

Solvent Selection

Dry acetone is preferred due to its ability to dissolve both reactants and suppress side reactions. Comparative studies show lower yields (60%) in polar aprotic solvents like DMF due to solvation effects.

Temperature and Time

Reflux conditions (56–60°C) maximize reaction efficiency. Prolonged heating (>2 hours) leads to decomposition, reducing yields by 15–20%.

Purification Techniques

Recrystallization from isopropanol removes unreacted amines and byproducts. Column chromatography (silica gel, ethyl acetate/hexane) further enhances purity to >99%.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.